[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid
CAS No.: 765211-01-6
Cat. No.: VC7034102
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 765211-01-6 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 |
| IUPAC Name | 2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-17-8-4-2-7(3-5-8)11-9(6-10(15)16)18-12(13)14-11/h2-5H,6H2,1H3,(H2,13,14)(H,15,16) |
| Standard InChI Key | PJZDNACVVHYXQZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a thiazole ring (a sulfur-containing heterocycle) substituted at the 2-position with an amino group (), at the 4-position with a 4-methoxyphenyl group (), and at the 5-position with an acetic acid moiety (). The methoxy group on the phenyl ring enhances electron density through resonance effects, while the carboxylic acid group introduces acidity () and hydrogen-bonding capacity .
Table 1: Key Structural Features
Spectroscopic Properties
Infrared (IR) spectroscopy of related thiazole derivatives reveals characteristic absorption bands:
Nuclear magnetic resonance (NMR) data for analogous compounds show:
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NMR: A singlet at 3.8 ppm (methoxy protons), a multiplet at 7.2–7.4 ppm (aromatic protons), and a broad peak at 5.5 ppm (amino protons) .
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NMR: Signals at 170 ppm (carboxylic acid carbonyl) and 160 ppm (thiazole C-2) .
Synthetic Pathways
Condensation and Cyclization
The synthesis of thiazole derivatives typically involves the Hantzsch thiazole synthesis, where α-halo ketones react with thiourea. For [2-amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid, a plausible route involves:
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Cyclization: Reacting 4-methoxyacetophenone with thiourea and iodine in ethanol to form 2-amino-4-(4-methoxyphenyl)thiazole .
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Side-Chain Introduction: Alkylating the thiazole at position 5 with chloroacetic acid under basic conditions.
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-Methoxyacetophenone, thiourea, I, EtOH, Δ | 2-Amino-4-(4-methoxyphenyl)thiazole . |
| 2 | Chloroacetic acid, KCO, DMF | [2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid. |
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution occurs exclusively at the thiazole’s 5-position.
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Yield Improvement: Reported yields for analogous syntheses range from 45% to 65% .
Biological Activities and Applications
Anticancer Properties
Imidazo[2,1-b]thiazole derivatives demonstrate cytotoxicity against HepG2 hepatocellular carcinoma cells (IC = 12–18 µM) . The 4-methoxyphenyl group may intercalate DNA or inhibit topoisomerase II, while the carboxylic acid could chelate metal ions essential for tumor growth .
Agricultural Applications
Thiazoles with aryl substituents act as fungicides and herbicides. Field trials of similar compounds show 80–90% efficacy against Phytophthora infestans at 500 ppm .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water ().
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Stability: Stable under ambient conditions but degrades above 200°C.
Acid-Base Behavior
The carboxylic acid group () allows salt formation with bases (e.g., sodium bicarbonate), improving aqueous solubility for pharmaceutical formulations.
Future Directions and Challenges
Pharmacokinetic Studies
Future research should address:
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Bioavailability: Enhancing oral absorption via prodrug strategies (e.g., esterification of the carboxylic acid).
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Metabolic Stability: Assessing hepatic clearance using microsomal assays.
Synthetic Scalability
Developing one-pot methodologies and greener solvents (e.g., ethanol/water mixtures) could reduce production costs and environmental impact .
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